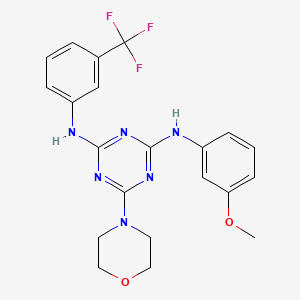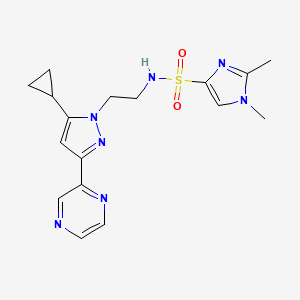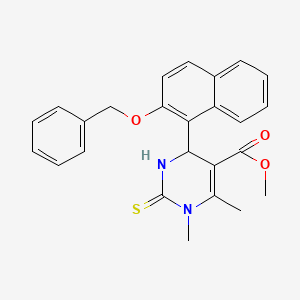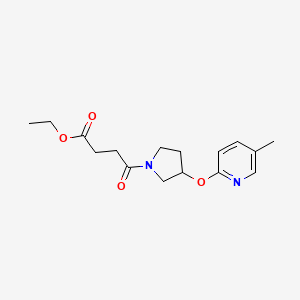
Ethyl 4-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine and pyridine rings would give the molecule a certain degree of rigidity. The oxygen atom in the ester linkage would be capable of forming hydrogen bonds, which could influence the compound’s interactions with other molecules .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. The ester group could undergo hydrolysis or transesterification reactions. The pyridine ring could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ester group could make the compound polar, which would affect its solubility in different solvents .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as a versatile intermediate for synthesizing a diverse array of trifluoromethyl heterocycles, including oxazoles, thiazoles, imidazoles, triazines, and pyridines, through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions. This highlights the compound's role in facilitating the development of complex organic structures from relatively simple precursors (Honey et al., 2012).
Molecular Structure and Antimicrobial Activity
The compound ethyl 2-(4-methylbenzylidene)-3-oxobutanoate was synthesized and characterized, demonstrating its potential in antimicrobial activities. This work underscores the importance of structural analysis in understanding the biological activities of chemical entities (Kariyappa et al., 2016).
New Routes to Heterocycles
Ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate illustrates the compound's reactivity towards electrophilic reagents, facilitating the synthesis of novel heterocyclic structures. Such research paves the way for the discovery of new molecules with potential applications in various fields, including drug development and materials science (Elnagdi et al., 1988).
Antimitotic Agents and Structure-Activity Relationships
Research on pyridine derivatives, including the synthesis of ethyl [6-amino-4-[(1-methyl-2-phenyl-2-oxoethyl)amino]-5-nitropyridin-2-yl] carbamate and its oxime, has shown antitumor activity in mice. These studies contribute to the understanding of structure-activity relationships in the development of antimitotic agents, which are crucial for cancer therapy (Temple et al., 1992).
Synthesis of Highly Functionalized Tetrahydropyridines
The application of ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon in [4 + 2] annulation with N-tosylimines, catalyzed by organic phosphine, illustrates the synthesis of highly functionalized tetrahydropyridines. This research demonstrates the compound's utility in creating complex molecular architectures, essential for developing new materials and pharmaceuticals (Zhu et al., 2003).
Direcciones Futuras
The study of novel pyridine and pyrrolidine derivatives is a vibrant field of research, with potential applications in medicinal chemistry and drug discovery. Future research could explore the synthesis of this compound, its physical and chemical properties, its potential biological activity, and its safety profile .
Propiedades
IUPAC Name |
ethyl 4-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-3-21-16(20)7-6-15(19)18-9-8-13(11-18)22-14-5-4-12(2)10-17-14/h4-5,10,13H,3,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBMNJHFAVUNQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCC(C1)OC2=NC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

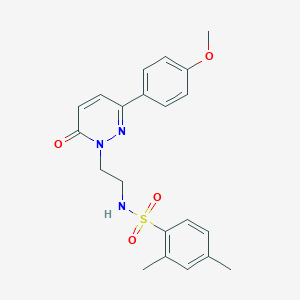
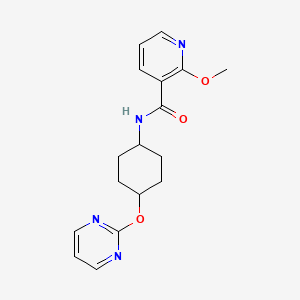
![Tert-butyl 4-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B2982147.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B2982148.png)
![1-[4-[4-(3-Chloropyridin-4-yl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2982150.png)

![8-(3-methoxypropyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2982152.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2982153.png)
![5-acetyl-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide](/img/structure/B2982157.png)
![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2982159.png)
